molecular formula C19H19NO3 B5120737 3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5120737
M. Wt: 309.4 g/mol
InChI Key: QPFVKWSAYQZTKP-UHFFFAOYSA-N
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Description

3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a benzyl group at the 3-position and a 4-ethoxyphenyl substituent at the 1-position of the pyrrolidine ring. Its molecular formula is C₁₉H₁₉NO₃, with a molar mass of 309.36 g/mol. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring confers distinct electronic and steric properties, which may enhance interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

3-benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-23-17-10-8-16(9-11-17)20-18(21)13-15(19(20)22)12-14-6-4-3-5-7-14/h3-11,15H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFVKWSAYQZTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-ethoxybenzaldehyde with benzylamine, followed by cyclization with maleic anhydride. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent at 1-Position Substituent at 3-Position Molecular Weight (g/mol) Key Findings
This compound 4-Ethoxyphenyl Benzyl 309.36 Ethoxy group enhances electron-donating effects, potentially improving binding to hydrophobic enzyme pockets .
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione 4-Methoxyphenyl Benzyl 372.44 Methoxy group (-OCH₃) reduces steric bulk compared to ethoxy, leading to lower lipid solubility and altered pharmacokinetics .
3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione 4-Propoxyphenyl 4-Chlorobenzyl 387.88 Propoxy group (-OCH₂CH₂CH₃) increases hydrophobicity, while chloro substitution enhances electrophilicity, improving enzyme inhibition .
1-(4-Fluorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione 4-Fluorophenyl 4-Fluorophenylamino 328.31 Fluorine atoms increase metabolic stability and bioavailability due to strong C-F bonds .

Structural and Electronic Effects

  • Ethoxy vs.
  • Benzyl vs. Piperazine : Benzyl-substituted derivatives (e.g., the target compound) exhibit simpler hydrophobic interactions, while piperazine-containing analogs (e.g., 3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione) show broader receptor modulation due to nitrogen lone-pair electrons .
  • Halogen Substitution : Fluorine or chlorine atoms (e.g., in 4-fluorophenyl or 4-chlorobenzyl groups) improve metabolic stability and binding affinity via halogen bonding .

Biological Activity

3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O3C_{22}H_{25}N_{3}O_{3}. The compound features a pyrrolidine ring fused with a 2,5-dione moiety and a benzyl group attached to a 4-ethoxyphenyl substituent. This unique structure is responsible for its biological activity and receptor interactions.

Research indicates that this compound functions primarily as an antagonist for various receptors involved in inflammatory responses. Its interaction with chemokine receptors has been linked to modulation of immune responses and inflammation reduction. Specifically, it has shown potential in:

  • Inhibiting Immune Cell Migration : The compound reduces the migration of immune cells in inflammatory models, indicating its anti-inflammatory properties.
  • Modulating Neurotransmitter Systems : Similar compounds have demonstrated effects on neurotransmitter systems, suggesting potential applications in treating mood disorders such as depression and anxiety.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anti-inflammatory Inhibits immune cell migration; affects chemokine receptor signaling.
Neuropharmacological Potential antidepressant effects through neurotransmitter modulation.
Anticancer Potential Similar derivatives have shown anticancer activity, warranting further study.

In Vitro Studies

In vitro experiments have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against various pathogens. For instance, structural analogs have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

Antiproliferative Activity

A study focused on the antiproliferative effects of similar compounds indicated that they could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies. The strongest inhibition was observed at higher concentrations, suggesting a dose-dependent effect .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally related compounds:

Compound Name Structure Biological Activity
1-Benzyl-3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrrolidine-2,5-dioneC22H25N3O3Antidepressant properties
3-(4-Benzoylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dioneC21H20ClN3O3Anticancer activity
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dioneC25H25ClF3N3O2Neuroprotective effects

The structural variations among these compounds significantly influence their biological activities and receptor selectivity.

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